
1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a thiophen-3-ylmethylamine in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a carboxamide group at the 4-position and a thiophene ring attached to the nitrogen of the triazole ring via a methylene bridge .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich thiophene and triazole rings, as well as the electron-withdrawing carboxamide group. These could participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antileishmanial Activity and Theoretical Calculations
Antileishmanial Activity Study
Triazole derivatives, including those structurally similar to "1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide," have been studied for their antileishmanial activities. A specific study focused on 4-amino-1,2,4-triazole derivatives, highlighting their potential in combating Leishmania infantum promastigots. Theoretical calculations using Density Functional Theory (DFT) provided insights into the structural and spectroscopic parameters, supporting the experimental findings of antileishmanial activity (Süleymanoğlu et al., 2017).
Synthesis and Chemical Properties
Chemical Modification
The chemical modification and exploration of physicochemical properties are crucial aspects of research on triazole derivatives. Studies have focused on synthesizing new derivatives and evaluating their biological and chemical behaviors. This includes investigations into the synthesis, physical, and chemical properties of compounds incorporating triazole moieties, showcasing the broad interest in these compounds' functionalities and potential applications (Bihdan & Parchenko, 2021).
Biological and Pharmacological Potential
Biological Evaluation
Research into triazole derivatives also encompasses their biological and pharmacological potentials. Various studies have synthesized and evaluated triazole-containing compounds as possible antimicrobial agents, highlighting their moderate to good activities against bacterial and fungal strains. This indicates the potential of triazole derivatives in developing new antimicrobial drugs (Jadhav et al., 2017).
Anticancer Activities
Anticancer Agents
The synthesis of triazole derivatives incorporating thiazole moieties and their evaluation as potent anticancer agents represent another significant application. Some synthesized compounds have demonstrated effective inhibition of cancer cell proliferation, suggesting their utility in anticancer strategies (Gomha et al., 2017).
Future Directions
properties
IUPAC Name |
1-methyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-13-5-8(11-12-13)9(14)10-4-7-2-3-15-6-7/h2-3,5-6H,4H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNISEJDUUYUDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

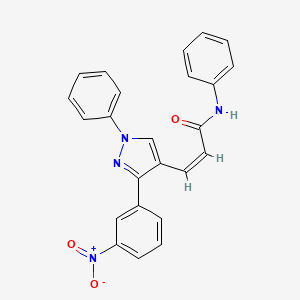
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
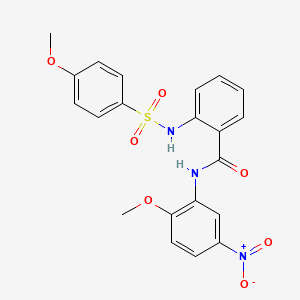
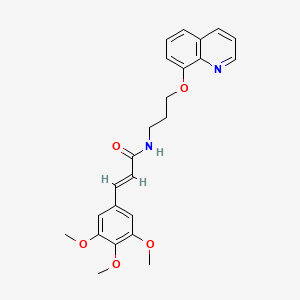
![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)
![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)
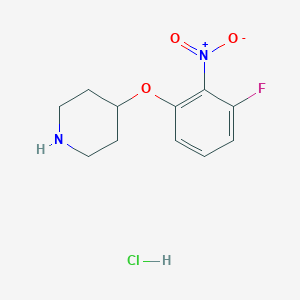
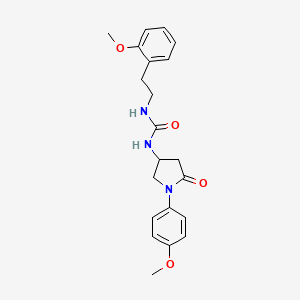
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)

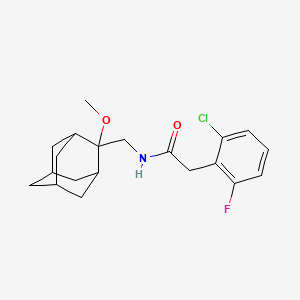
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)